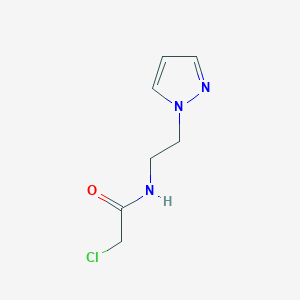
N-(3-chlorophenyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-iodobenzamide, commonly known as CIIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIIB belongs to the class of benzamides and has a molecular formula of C13H8ClIN2O.
Aplicaciones Científicas De Investigación
CIIB has been extensively studied for its potential applications in various fields. One of the significant applications of CIIB is in the field of cancer research. CIIB has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been found to be a potent inhibitor of tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs.
CIIB has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of these diseases. This property of CIIB makes it a potential candidate for the development of drugs for the treatment of these diseases.
Mecanismo De Acción
The mechanism of action of CIIB is not fully understood. However, it has been found to inhibit tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs. CIIB has also been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
CIIB has been found to have several biochemical and physiological effects. It has been found to inhibit tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs. CIIB has also been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CIIB in lab experiments include its high purity and high yield synthesis method, its potential applications in cancer and neurodegenerative disease research, and its ability to inhibit tubulin polymerization and protein aggregation. The limitations of using CIIB in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on CIIB. One of the significant areas of research is the development of anti-cancer drugs based on CIIB. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in cancer treatment. Another area of research is the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease based on CIIB. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in the treatment of these diseases. Additionally, the synthesis method of CIIB can be optimized further to reduce the cost and increase the availability of this compound for research purposes.
Conclusion:
In conclusion, CIIB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of CIIB involves the reaction between 3-chloroaniline and 2-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM). CIIB has potential applications in cancer and neurodegenerative disease research, and its ability to inhibit tubulin polymerization and protein aggregation makes it a potential candidate for the development of drugs for the treatment of these diseases. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in various fields.
Métodos De Síntesis
The synthesis of CIIB involves the reaction between 3-chloroaniline and 2-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain pure CIIB. This method has been optimized to yield high purity and high yield of CIIB.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUIWDKLASTZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-iodobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)

![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)

![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)